molecular formula C9H9ClF3N B12108302 [1-(4-Chlorophenyl)-2,2,2-trifluoroethyl](methyl)amine

[1-(4-Chlorophenyl)-2,2,2-trifluoroethyl](methyl)amine

Cat. No.: B12108302
M. Wt: 223.62 g/mol
InChI Key: GRHXLLLWHUQZIF-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2,2,2-trifluoroethylamine: is an organic compound characterized by the presence of a trifluoromethyl group, a chlorophenyl group, and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2,2,2-trifluoroethylamine typically involves the reaction of 4-chlorobenzaldehyde with trifluoroacetic acid and methylamine under controlled conditions. The reaction proceeds through a series of steps, including condensation, reduction, and amination, to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of catalysts and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the chlorophenyl group.

    Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a difluoromethyl or monofluoromethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products:

    Oxidation: Products may include chlorobenzoic acid derivatives.

    Reduction: Products may include partially fluorinated amines.

    Substitution: Products may include various substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of novel catalysts and reagents.

Biology:

  • Investigated for its potential as a bioactive compound in pharmaceutical research.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.
  • Evaluated for its pharmacological properties and potential as a lead compound in drug discovery.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2,2,2-trifluoroethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the chlorophenyl group can modulate its electronic properties. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

    [1-(4-Chlorophenyl)-2,2,2-trifluoroethyl]amine: Lacks the methyl group, which can affect its reactivity and biological activity.

    1-(4-Chlorophenyl)-2,2,2-trifluoroethylamine: Contains an ethyl group instead of a methyl group, which can influence its physical and chemical properties.

    1-(4-Chlorophenyl)-2,2,2-trifluoroethylamine: Contains two methyl groups, potentially altering its steric and electronic characteristics.

Uniqueness: The presence of the trifluoromethyl group in 1-(4-Chlorophenyl)-2,2,2-trifluoroethylamine imparts unique properties, such as increased lipophilicity and metabolic stability

Properties

Molecular Formula

C9H9ClF3N

Molecular Weight

223.62 g/mol

IUPAC Name

1-(4-chlorophenyl)-2,2,2-trifluoro-N-methylethanamine

InChI

InChI=1S/C9H9ClF3N/c1-14-8(9(11,12)13)6-2-4-7(10)5-3-6/h2-5,8,14H,1H3

InChI Key

GRHXLLLWHUQZIF-UHFFFAOYSA-N

Canonical SMILES

CNC(C1=CC=C(C=C1)Cl)C(F)(F)F

Origin of Product

United States

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